Himandrine

Description

Properties

CAS No. |

15610-97-6 |

|---|---|

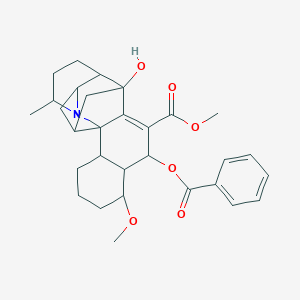

Molecular Formula |

C30H37NO6 |

Molecular Weight |

507.6 g/mol |

IUPAC Name |

methyl 14-benzoyloxy-11-hydroxy-16-methoxy-3-methyl-2-azahexacyclo[10.8.0.01,9.02,7.06,11.015,20]icos-12-ene-13-carboxylate |

InChI |

InChI=1S/C30H37NO6/c1-16-12-13-19-21-14-18-15-29(19,34)26-24(28(33)36-3)25(37-27(32)17-8-5-4-6-9-17)23-20(30(18,26)31(16)21)10-7-11-22(23)35-2/h4-6,8-9,16,18-23,25,34H,7,10-15H2,1-3H3 |

InChI Key |

YYRMLJPFAHKRJD-UHFFFAOYSA-N |

SMILES |

CC1CCC2C3N1C45C6CCCC(C6C(C(=C4C2(CC5C3)O)C(=O)OC)OC(=O)C7=CC=CC=C7)OC |

Canonical SMILES |

CC1CCC2C3N1C45C6CCCC(C6C(C(=C4C2(CC5C3)O)C(=O)OC)OC(=O)C7=CC=CC=C7)OC |

Other CAS No. |

15610-97-6 |

Synonyms |

himandrine |

Origin of Product |

United States |

Structural Elucidation and Stereochemical Assignment of Himandrine

Confirmation of Absolute and Relative Configuration

Establishing the absolute and relative configuration of Himandrine required the application of advanced analytical techniques.

X-ray crystallography has played a crucial role in confirming the absolute and relative stereochemistry of this compound. The X-ray crystal structures of this compound, along with other Galbulimima alkaloids like himbosine (B579147) and himgaline, were determined, allowing for the establishment of their absolute configurations. researchgate.netresearchgate.netresearchgate.net This technique provided definitive evidence for the arrangement of atoms in the crystal lattice, thereby confirming the proposed structure and stereochemistry. X-ray analysis of synthetic intermediates has also been used to confirm stereochemical assignments during total synthesis efforts. nih.govscispace.comresearchgate.net

NMR spectroscopy, particularly advanced 2D NMR techniques, has been indispensable in the structural elucidation and verification of this compound. Detailed 2D NMR analysis has been used to support the structures of synthetic intermediates and the final this compound product. nih.gov Techniques such as homonuclear (¹H/¹H) correlation spectroscopy (COSY), gradient double quantum filtered homonuclear (¹H/¹H) correlation spectroscopy (gDQCOSY), heteronuclear (¹³C/¹H) multiple bond correlation spectroscopy (HMBC), heteronuclear (¹³C/¹H) multiple quantum correlation spectroscopy (HMQC), and phase sensitive Nuclear Overhauser and exchange spectroscopy (PS-¹H/¹H-NOESY) have been employed in the study of related compounds and synthetic efforts towards Galbulimima alkaloids, providing detailed information about connectivity and spatial relationships between atoms. amazonaws.com These spectroscopic methods complement crystallographic data by providing structural information in solution.

X-ray Crystallographic Analysis of this compound and Key Intermediates

Structural Correlations and Derivations with Related Galbulimima Alkaloids

This compound belongs to the diverse family of Galbulimima alkaloids, and its structure exhibits clear relationships with other members of this group, particularly those in Class I and Class III. researchgate.netresearchgate.netescholarship.org

Chemical degradation studies and synthetic interconversions have established direct structural relationships between this compound and other Galbulimima alkaloids. The structures of himbadine (B1494877) (a Class I alkaloid) and its de-N-methyl derivative, alkaloid GB13 (a Class III alkaloid), were confirmed through partial syntheses starting from this compound, which had a known structure. researchgate.netresearchgate.net This demonstrates that this compound can serve as a precursor or a structurally related compound from which other Galbulimima alkaloids can be derived through chemical transformations. Early degradation studies were also crucial in the initial structural assignments of Galbulimima alkaloids, including himbacine. researchgate.net

Retrosynthetic Analysis and Strategic Disconnections for Himandrine Synthesis

Biogenetically Inspired Retrosynthetic Strategies for Himandrine

Proposed biosynthetic routes for Galbulimima alkaloids, including this compound, have significantly influenced synthetic strategies. These proposals often suggest a common origin from polyacetate precursors and involve key cyclization and rearrangement steps. nih.govmit.eduescholarship.org

Proposals for Polyacetate Precursors in Galbulimima Alkaloid Biogenesis

Early hypotheses, such as that proposed by Mander, Ritchie, and Taylor in 1967, suggested that all Galbulimima alkaloids could be derived from a single polyacetate precursor, specifically a nine-acetate unit, a pyruvate (B1213749) unit, and ammonia. nih.govmit.eduescholarship.orgpitt.edu This polyketide-based origin provides a framework for understanding the carbon skeleton assembly of these complex molecules.

Hypothesized Biosynthetic Intermediates and Enzymatic Transformations Leading to this compound

Consistent with the polyacetate hypothesis, specific biosynthetic intermediates have been postulated on the pathway to this compound. One such proposed intermediate is a pentacyclic aminoketoester. nih.gov This intermediate is envisioned as a plausible point of divergence leading to the more complex class II and III alkaloids. nih.gov While specific enzymatic transformations have not been fully elucidated for this compound biosynthesis in G. belgraveana, the proposed pathway suggests a series of cyclizations, functional group modifications, and rearrangements from the polyketide precursor to arrive at intermediates like the aminoketoester. nih.gov

The Role of Late-Stage Oxidative Spirocyclization in Proposed Biogenesis

A key step in the proposed biogenesis of this compound is a late-stage oxidative spirocyclization. nih.govescholarship.orgresearchgate.netnih.gov This transformation is hypothesized to form the crucial N-C9 bond, establishing the unique spirofused BCF ring juncture characteristic of class II Galbulimima alkaloids. nih.govmit.edumit.edu This biomimetic oxidative spirocyclization of a pentacyclic intermediate, such as the proposed aminoketoester, is considered a powerful strategy that utilizes the inherent chemistry of a plausible biosynthetic precursor to directly form the F-ring within the hexacyclic core of this compound. nih.govmit.eduacs.org Synthetic efforts have successfully implemented this biogenetically inspired oxidative spirocyclization in the total synthesis of this compound. nih.govacs.orgmit.edumit.edu

Strategic Disconnections Employed in this compound's Complex Ring System Assembly

Synthetic strategies for constructing the this compound core involve carefully planned disconnections to simplify the target molecule into manageable building blocks.

Dissection into Tricyclic ABC-Ring and CDE-Ring Systems

One strategic approach involves dissecting the this compound structure into a tricyclic ABC-ring system and a CDE-ring system. nih.govresearchgate.net This disconnection allows for the independent synthesis of these major substructures, which can then be coupled together. The ABC-ring system often incorporates a trans-decalin framework. nih.govmit.edu The CDE-ring system forms another polycyclic unit that is subsequently joined to the ABC-ring. nih.gov

Considerations for F-Ring Formation and BCF Ring Juncture

The formation of the F-ring and the establishment of the spirofused BCF ring juncture are critical challenges in this compound synthesis. nih.govresearchgate.net As highlighted by the biogenetic proposal, a late-stage oxidative spirocyclization is a highly effective strategy for constructing the F-ring and the spirocenter simultaneously. nih.govmit.eduacs.org This approach directly forms the N-C9 bond, completing the hexacyclic skeleton. nih.gov Alternative strategies might involve forming the F-ring through other cyclization reactions at different stages of the synthesis, but the biomimetic oxidative spirocyclization has proven to be a successful and direct method. nih.gov

Overall Synthetic Strategy Formulations

The synthesis of this compound presents significant challenges due to its intricate cage-like structure and multiple stereocenters. organic-chemistry.org Synthetic strategies have aimed for efficiency and control over stereochemistry.

Convergent versus Linear Synthetic Approaches

In the context of this compound synthesis, convergent strategies have been explored. One such strategy involved the convergent assembly of a pentacycle from a tricyclic enone and an iminium chloride using annulation methodology. nih.gov This pentacyclic intermediate was then subjected to a late-stage oxidative spirocyclization to form the final hexacyclic structure. nih.gov

Another example of a convergent approach, albeit towards himbacine derivatives which share some structural elements with this compound, involved the use of palladium-catalyzed cross-coupling reactions to join key fragments. acs.org Specifically, a Stille cross-coupling reaction was used to attach the D-ring to an ABC-ring skeleton. acs.org This highlights how convergent strategies, utilizing powerful coupling reactions, can be employed in the synthesis of galbulimima alkaloids.

Enantioselective Strategies for Accessing Defined Stereoisomers

Accessing specific enantiomers of this compound is crucial due to the potential for different biological activities between stereoisomers. Enantioselective synthesis aims to produce a single enantiomer of a chiral compound.

The first total synthesis of (−)-himandrine successfully achieved enantioselectivity. mit.edunih.govacs.orgnih.gov Key to this was the introduction of stereochemistry at specific centers early in the synthesis. For instance, the C14-stereochemistry was introduced through MacMillan's D-proline-catalyzed α-oxidation of hept-6-enal, yielding an enantiomerically enriched diol intermediate. nih.gov

Another important enantioselective step in the synthesis involved a diastereoselective Diels-Alder reaction, which rapidly constructed the tricycle ABC-ring system in an enantiomerically enriched form. mit.eduacs.orgnih.gov This demonstrates how controlling the stereochemical outcome of key cycloaddition reactions is vital for enantioselective access to the this compound core.

Ongoing research in the synthesis of related galbulimima alkaloids also explores enantioselective regimes. cdnsciencepub.com For example, work towards this compound has investigated pericyclic modes of dienone desymmetrization and intramolecular nitrile oxide cycloaddition reactions with the aim of achieving enantiocontrol. cdnsciencepub.com The use of chiral auxiliaries and organocatalysis are common strategies in enantioselective synthesis that have been considered or applied in the context of galbulimima alkaloid synthesis. nih.govresearchgate.netsci-hub.se

Total Synthesis of Himandrine: Methodologies and Achievements

The First Total Synthesis of (−)-Himandrine by Movassaghi and Co-workers (2009)

The pioneering total synthesis of (−)-himandrine was reported by Movassaghi and co-workers in 2009. mit.edunih.govorganic-chemistry.orgmit.edu This synthesis featured several key transformations to construct the hexacyclic core of the molecule. nih.govmit.edumit.edu

Initial Stereocenter Installation (e.g., C14-stereochemistry via MacMillan's D-proline catalyzed α-oxidation)

The installation of the initial stereocenter, specifically the C14-stereochemistry, was achieved early in the synthesis. This was accomplished through the use of MacMillan's D-proline-catalyzed α-oxidation of hept-6-enal, which provided an enantiomerically enriched diol intermediate with high enantiomeric excess (>98.5% ee). nih.gov This step was crucial for setting the stage for the subsequent construction of the ring systems in a stereocontrolled manner. nih.gov

Formation of the ABC-Ring System via Diastereoselective Diels-Alder Reaction

A key step in the assembly of the ABC-ring system involved a diastereoselective Diels-Alder reaction. nih.govmit.eduresearchgate.net This reaction was effective in rapidly constructing the tricycle containing the trans-decalin AB-ring system in an enantiomerically enriched form. nih.govmit.edumit.edu

Assembly of the CDE-Ring System through a Formal [3+3] Annulation Strategy

The CDE-ring system was assembled using a formal [3+3] annulation strategy. nih.govmit.edu This approach proved highly effective in securing the CDE-ring system with complete diastereoselection. nih.govmit.edumit.edumit.edu The annulation methodology was applied to an enone and an iminium chloride intermediate to convergently assemble a pentacyclic structure. mit.edu

Construction of the F-Ring via Biogenetically Inspired Oxidative Spirocyclization

The construction of the F-ring, which forms the unique N-C9 spirofused junction, was achieved through a biogenetically inspired oxidative spirocyclization. nih.govmit.eduunivie.ac.at This late-stage cyclization of an advanced pentacyclic intermediate was crucial for completing the hexacyclic core of himandrine. nih.govmit.edunih.govmit.edumit.edu The successful implementation of this oxidative spirocyclization drew upon biogenetic considerations and utilized the inherent chemistry of a plausible biosynthetic intermediate. nih.govmit.edunih.gov

Key Intermediate Transformations (e.g., Vilsmeier Reagent Chemistry, DDQ Oxidation)

Several key intermediate transformations were employed throughout the synthesis. The use of Vilsmeier reagent chemistry was involved in converting an intermediate into a vinyl ether. mit.edu This reaction likely proceeded through nucleophilic addition of an enol followed by trapping with an alcohol. mit.edu Subsequently, exposure of the vinyl ether to 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) furnished an unsaturated β-ketoaldehyde. nih.govmit.edu Immediate oxidation of this acid-sensitive aldehyde to the corresponding carboxylic acid, followed by treatment with diazomethane, provided a β-ketoester intermediate. nih.govmit.edu These transformations were vital for functionalizing and manipulating the complex intermediates en route to the final this compound structure. nih.gov

Alternative and Complementary Synthetic Approaches to this compound and its Core Structure

While the Movassaghi synthesis was the first total synthesis of (−)-himandrine, other research groups have explored alternative and complementary synthetic approaches towards this compound and its core structure. Some approaches have involved Diels-Alder cycloadditions, ring contractions, and other key transformations to construct the complex polycyclic framework. publish.csiro.auresearchgate.net Efforts have also been directed towards the synthesis of related galbulimima alkaloids, which share structural features with this compound, contributing to the broader understanding of synthetic strategies for this class of natural products. researchgate.netacs.orgscispace.comscispace.comresearchgate.net

Approaches by Mander and Co-workers

The research group led by Lewis N. Mander made significant contributions to the synthesis of the this compound skeleton, employing a sequence of key transformations to construct the complex polycyclic framework. acs.orgpublish.csiro.auresearchgate.net Their approach involved the strategic use of cycloaddition reactions, rearrangements, and amination procedures.

Diels-Alder Cycloadditions in Hexacyclic Skeleton Construction

A pivotal step in Mander's approach to the this compound skeleton was the application of Diels-Alder cycloaddition reactions. acs.orgpublish.csiro.auresearchgate.net This pericyclic reaction was utilized to rapidly assemble cyclic systems within the growing molecular framework. Specifically, a [4+2] cycloaddition of an unsaturated nitrile and a diene was a key reaction in the construction of a pivotal intermediate, leading to a tricycle containing a trans-decalin system. acs.orgpublish.csiro.au This diastereoselective Diels-Alder reaction was instrumental in establishing key stereocenters in the ABC-ring system of the this compound skeleton. acs.orgpublish.csiro.auresearchgate.net

Application of Ring Contractions and Rearrangements

Mander's synthetic strategy also incorporated ring contraction and rearrangement reactions to modify existing carbocyclic systems and advance towards the desired this compound skeleton. publish.csiro.auresearchgate.netacs.org A Curtius rearrangement was employed to convert a carboxylic acid intermediate into a carbamate, introducing a nitrogen atom that would later be incorporated into the alkaloid structure. acs.orgpublish.csiro.auresearchgate.netnih.gov Ring contraction procedures were also utilized on bicyclic intermediates to achieve the necessary structural modifications for the this compound framework. publish.csiro.auresearchgate.netacs.orgdntb.gov.ua

Intramolecular Nucleophilic Amination and Palladium-Mediated Alkene Amination

The introduction and cyclization of nitrogen-containing functionalities were crucial for constructing the nitrogen-bearing rings of this compound. Mander's approach featured both intramolecular nucleophilic amination and palladium-mediated alkene amination reactions. acs.orgpublish.csiro.auresearchgate.netnih.gov An intramolecular nucleophilic amination step was used to form the pyrrolidine (B122466) ring, a key feature of the this compound structure. acs.orgpublish.csiro.au Additionally, a palladium-mediated alkene amination was employed as a key transformation in assembling the hexacyclic amine skeleton. acs.orgpublish.csiro.auresearchgate.netnih.gov

Ciufolini's Approaches to Advanced this compound Precursors

Marco A. Ciufolini and his research group developed distinct methodologies focused on the synthesis of advanced precursors relevant to the this compound core structure. nih.govacs.orgcdnsciencepub.comacs.orgcdnsciencepub.comnih.gov Their strategies often centered on the desymmetrization of dienones and oxidative cyclization reactions.

Dienone Desymmetrization Strategies

A key element in Ciufolini's approaches was the development and application of dienone desymmetrization strategies. cdnsciencepub.comacs.orgcdnsciencepub.comacs.org This involved the selective reaction with one of the double bonds in a "locally symmetrical" dienone system. cdnsciencepub.comacs.orgcdnsciencepub.com By inducing a diastereoselective transformation, these strategies aimed to create a stereogenic, nitrogen-bearing tetrasubstituted carbon center, a challenging structural feature present in this compound. cdnsciencepub.comcdnsciencepub.com Both nucleophilic and pericyclic modes of dienone desymmetrization were explored. cdnsciencepub.comcdnsciencepub.com

Oxidative Cyclization of Sulfonamides

Ciufolini's work prominently featured the oxidative cyclization of sulfonamides as a method to generate key intermediates, including dienones. acs.orgcdnsciencepub.comacs.orgnih.govubc.caneurotree.org This transformation, often mediated by hypervalent iodine reagents such as iodobenzene (B50100) diacetate (DIB) in trifluoroacetic acid (TFA), allowed for the formation of cyclic systems containing the nitrogen atom. acs.orgcdnsciencepub.comacs.orgnih.govubc.ca In some instances, this oxidative cyclization was coupled with a tandem intramolecular Diels-Alder reaction, providing a route to densely functionalized intermediates relevant to the this compound core. acs.orgcdnsciencepub.comacs.orgnih.govubc.ca This approach effectively achieved the desymmetrization of the dienone intermediate with good levels of diastereoselectivity. acs.orgacs.org

Intramolecular Nitrile Oxide Cycloaddition (INOC) Methodologies

Intramolecular nitrile oxide cycloaddition (INOC) reactions have been investigated as a strategy for constructing cyclic systems relevant to the this compound core. researchgate.netcdnsciencepub.comcdnsciencepub.comarkat-usa.orgacs.org This approach typically involves the in situ generation of a nitrile oxide from an aldoxime precursor, followed by an intramolecular 1,3-dipolar cycloaddition with an appropriately positioned alkene or alkyne within the same molecule. researchgate.netarkat-usa.org The resulting isoxazoline (B3343090) or isoxazole (B147169) heterocycle can then be further transformed. researchgate.netcdnsciencepub.com

One notable application of INOC in the context of this compound synthesis involves tandem oxidative dearomatization-INOC reactions. researchgate.net This methodology, reported by Ciufolini and co-workers, utilizes hypervalent iodine reagents, such as (diacetoxyiodo)benzene (B116549) (DIB), to mediate the oxidative dearomatization of phenolic compounds, generating cyclohexadienone nitrile oxides. researchgate.net Subsequent intramolecular 1,3-dipolar cycloaddition of these intermediates furnishes tricyclic products. researchgate.net This tandem process offers a practical route to access complex cyclic systems from simpler phenolic starting materials. researchgate.net

While some studies have explored INOC in the context of synthesizing related natural products like tetrodotoxin, the principles and methodologies developed are relevant to the construction of this compound's polycyclic framework. cdnsciencepub.comcdnsciencepub.comarkat-usa.orgacs.orgmdpi.com The fragmentation of the isoxazoline adduct formed in an INOC reaction can be used to introduce specific functionalities, such as a formyl equivalent from a cyano group. cdnsciencepub.comcdnsciencepub.com

Chiu's Formal (4+3) Cycloaddition Approaches for the this compound Core

Chiu and co-workers have explored formal (4+3) cycloaddition strategies as a means to construct the core structure of Class II Galbulimima alkaloids, including this compound. hku.hkacs.orgresearchgate.netnih.gov Their research has focused on intramolecular (4+3) cycloadditions involving pyrroles as the diene component and epoxy enolsilanes as the electrophile. hku.hkacs.orgresearchgate.netnih.govthieme-connect.com

This methodology involves the activation of epoxy enolsilanes, typically by silyl (B83357) triflates, which are proposed to act as the dienophile in the cycloaddition. hku.hkthieme-connect.com The reaction between the activated epoxide and the pyrrole (B145914) diene leads to the formation of a bicyclic system containing a nortropane substructure, a key feature of the this compound core. hku.hkacs.orgresearchgate.netnih.gov

Research findings indicate that these intramolecular (4+3) cycloadditions can proceed with exo-selectivity and provide perhydroazulene bicyclo[5.3.0]decane frameworks. hku.hk The stereochemistry of enantiomerically enriched epoxide precursors can direct the cycloaddition, allowing for the synthesis of cycloadducts with retained enantiomeric excess. hku.hknih.govthieme-connect.com

Chiu's group successfully applied this pyrrole cycloaddition as a key step in the asymmetric synthesis of a nortropane compound possessing the BCDEF ring structure common to Class II Galbulimima alkaloids. researchgate.netnih.gov Studies have also investigated the scope and limitations of this methodology, noting that the length of the tether between the reacting components is critical for successful cycloaddition and that steric hindrance can influence the reaction outcome. hku.hk

Data related to the yields and diastereoselectivity of these cycloaddition reactions have been reported. For instance, certain epoxy enolsilanes have undergone exo-selective (4+3) cycloadditions yielding up to 82% of the desired product. hku.hk The use of specific protecting groups, such as the nosyl group on the pyrrole nitrogen, has been found to be vital for facilitating the intramolecular (4+3) cycloaddition. thieme-connect.com

Key Findings from Chiu's (4+3) Cycloaddition Studies:

| Substrate Type | Dienophile | Diene | Catalyst | Outcome | Yield (up to) | Selectivity | Ref. |

| Epoxy enolsilane | Activated epoxide | Pyrrole | Silyl triflate | Intramolecular (4+3) cycloaddition | 82% | exo-selective | hku.hknih.govthieme-connect.com |

| Epoxy enolsilane | Activated epoxide | Furan | Silyl triflate | Intramolecular (4+3) cycloaddition | 82% | exo-selective | hku.hk |

Note: Interactive data tables are not supported in this format. The table above presents the data in a static format.

These studies highlight the utility of formal (4+3) cycloadditions, particularly those developed by Chiu's laboratory, as a powerful strategy for constructing the complex polycyclic framework of this compound and related alkaloids. hku.hkacs.orgresearchgate.netnih.gov

Key Synthetic Methodologies and Reactions Relevant to Himandrine

Diels-Alder Reactions in the Synthesis of Himandrine's Polycyclic Framework

The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a fundamental tool in organic synthesis for constructing six-membered rings. Its application in the synthesis of this compound has been crucial for the rapid assembly of its polycyclic framework, particularly the ABC ring system. nih.govacs.orgmit.edu

Intramolecular Diels-Alder (IMDA) Reactions: Scope and Limitations

Intramolecular Diels-Alder reactions, where the diene and dienophile are connected within the same molecule, are particularly powerful for constructing complex fused or bridged ring systems in a single step. researchgate.netresearchgate.netmasterorganicchemistry.com The IMDA reaction has been a key feature in several synthetic approaches to this compound, allowing for the formation of multiple rings and stereocenters simultaneously. nih.govacs.orgmit.edudokumen.pub

The scope of IMDA reactions in this compound synthesis is demonstrated by their successful implementation in forming the trans-decalin-containing ABC tricycle. nih.govacs.orgmit.edu This involves heating a tetraene intermediate, which undergoes intramolecular cycloaddition to yield the desired ring system. nih.gov Limitations can arise from the need to control regioselectivity and diastereoselectivity, as well as potential challenges with substrate conformation and reactivity. researchgate.netresearchgate.netmasterorganicchemistry.comcdnsciencepub.com Achieving the correct spatial arrangement of the diene and dienophile is critical for successful cycloaddition.

Achieving Diastereoselectivity and Stereocontrol in IMDA Cycloadditions

Control over diastereoselectivity and stereocontrol is paramount in the synthesis of complex natural products like this compound, which possesses numerous defined stereocenters. nih.govacs.orgresearchgate.net In IMDA reactions, stereochemical outcomes are influenced by the relative orientation of the diene and dienophile in the transition state, typically proceeding through endo or exo transition states. researchgate.netresearchgate.net

In the context of this compound synthesis, diastereoselective Diels-Alder reactions have been employed to establish specific stereocenters within the ABC ring system in an enantiomerically enriched form. nih.govacs.orgmit.edu For example, a specific IMDA reaction yielded the desired trans-decalin aldehyde as the major endo product with a notable diastereomeric ratio (dr). nih.gov

Data illustrating diastereoselectivity in a key IMDA step:

| Reactant | Conditions | Major Product Isomer | Diastereomeric Ratio (dr) | Yield |

| Tetraenal (-)-13 | Acetonitrile, 95 °C | trans-decalin aldehyde (-)-14 | 5:1 | 75% |

Factors influencing diastereoselectivity include the tether length and geometry, substituents on the diene and dienophile, and reaction conditions such as temperature and the presence of Lewis acids. researchgate.netresearchgate.netmasterorganicchemistry.comcdnsciencepub.com

Analysis of Substituent Effects and Directing Abilities in IMDA

Substituent effects play a crucial role in controlling the reactivity, regioselectivity, and diastereoselectivity of IMDA reactions. researchgate.netresearchgate.netmasterorganicchemistry.comcdnsciencepub.com The electronic and steric nature of substituents on both the diene and dienophile can significantly influence the transition state energy and pathway.

Studies toward the synthesis of this compound have evaluated the directing abilities of substituents in IMDA reactions. researchgate.netcdnsciencepub.com For instance, the presence of a CH₂OH group at a specific position on a pyrrolidine (B122466) ring was found to induce a respectable degree of anti-diastereoselectivity in an IMDA step designed to construct a this compound precursor. cdnsciencepub.comcdnsciencepub.com Furthermore, the synergistic action of multiple substituents can lead to significantly higher diastereoselectivity compared to the effect of individual substituents. cdnsciencepub.comcdnsciencepub.com

The strategic placement of functional groups, such as a 2-azetidinone grouping, can also serve a dual role by facilitating the Diels-Alder reaction through conformational biasing of the diene and masking carbonyl functionalities for subsequent transformations. nih.gov

Biomimetic Inspirations for Diels-Alder Strategies

Biomimetic synthesis draws inspiration from proposed biosynthetic pathways in nature. Diels-Alder reactions are implicated in the biosynthesis of various natural products, including some Galbulimima alkaloids related to this compound. researchgate.netnih.gov

Biomimetic Diels-Alder strategies in this compound synthesis explore the possibility that the complex polycyclic core could arise from the cycloaddition of simpler, biologically plausible precursors. nih.govacs.orgmit.eduresearchgate.netnih.gov While the specific biosynthesis of this compound is complex and may involve multiple steps, the successful implementation of Diels-Alder reactions in its total synthesis, particularly in forming key ring systems, aligns with the broader concept of biomimetic construction of complex molecular architectures. nih.govacs.orgmit.eduresearchgate.netnih.gov For example, some studies have investigated biomimetic Diels-Alder reactions of double diene precursors in the synthesis of related Galbulimima alkaloids, providing insights into the factors governing these complex cycloadditions. researchgate.netnih.gov

Annulation Strategies for Complex Ring System Formation in this compound

Annulation strategies are synthetic methods that involve the formation of a new ring fused to an existing ring system. These strategies are essential for constructing the intricate polycyclic framework of this compound beyond the initial rings formed by Diels-Alder reactions. nih.govacs.orgmit.edunih.gov

Formal [3+3] Annulations for Specific Ring Assemblies

Formal [3+3] annulation is a type of reaction that constructs a six-membered ring from two fragments, one contributing three atoms and the other contributing three atoms. This strategy has been effectively utilized in the synthesis of this compound to construct specific ring assemblies, particularly the CDE ring system. nih.govacs.orgmit.edu

A notable application of formal [3+3] annulation in this compound synthesis involves the reaction between an enone and an iminium chloride. nih.gov This annulation strategy has been shown to secure the CDE-ring system with complete diastereoselection, highlighting its power in controlling the stereochemical outcome of the cyclization event. nih.govacs.orgmit.edu This convergent approach allows for the efficient assembly of a pentacyclic substructure of this compound as a single diastereomer, setting multiple stereogenic centers in a single transformation. nih.gov

Michael Addition and Subsequent Imine/Enamine Aldol (B89426) Cyclizations in Polycycle Construction

The construction of the polycyclic core of this compound has involved sequences utilizing Michael addition followed by imine or enamine aldol cyclizations. In one synthetic strategy towards related galbulimima alkaloids, a linear precursor underwent successive intramolecular Diels-Alder, Michael, and imine aldol cyclizations to form the polycyclic core. researchgate.netnih.gov This highlights the power of cascade reactions in efficiently assembling complex ring systems. The success of the imine aldol cyclization step in these strategies has been shown to be highly sensitive to substrate structure and solvent conditions. researchgate.netnih.gov In some cases, cyclization occurred spontaneously in protic solvents. researchgate.netnih.gov Another approach to functionalized bicyclo[3.n.1]alkanes, relevant as potential building blocks, involved a Michael-aldol type annulation of substituted 1,3-cyclohexanediones with enals, providing bicyclic ketols often with good yields and stereocontrol. ucl.ac.uk

In a total synthesis of (-)-himandrine, a Michael addition of a lithiated imine into an enone intermediate was employed. organic-chemistry.org This Michael adduct then tautomerized to the corresponding enamine, which subsequently underwent an intramolecular aldol cyclization into a ketone, efficiently forming a cyclohexanol (B46403) ring and contributing to the polycyclic structure in high yield. organic-chemistry.org This sequence was inspired by a hypothesized biosynthetic route to the alkaloid. organic-chemistry.org

Oxidative Cyclization and Spirocyclization Reactions for Nitrogenous Frameworks

Oxidative cyclization and spirocyclization reactions are crucial for establishing the nitrogenous spirocyclic framework characteristic of this compound. A key feature in the total synthesis of (-)-himandrine is a late-stage oxidative spirocyclization to form the N-C9 bond and secure the BCF ring juncture. nih.govnih.govmit.edu This critical step involved the oxidative spirocyclization of a pentacyclic aminoketoester precursor. mit.edu The oxidation, potentially facilitated by dienol formation, was envisioned to lead to an allylic alcohol poised for the condensative spirocyclization. mit.edu

Research has explored oxidative amidation of phenols as a method to access nitrogenous educts and spirocyclic building blocks relevant to alkaloid synthesis. mdpi.comimera.frresearchgate.net Three modes of oxidative amidation exist, depending on whether the nitrogen is part of an oxazoline, sulfonamide, phosphoramide (B1221513) (intramolecular), or a nitrile (bimolecular). mdpi.com While often applied to para-substituted phenols, ortho-oxidative amidation is also possible. mdpi.com Tandem phenolic oxidative amidation-intramolecular Diels-Alder reactions have been investigated as an approach to the this compound core, achieving desymmetrization of a dienone intermediate with good diastereoselectivity. imera.frresearchgate.net Various oxidants, including 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) and hypervalent iodine reagents like iodobenzene (B50100) diacetate, have been employed to initiate intramolecular oxidative cyclizations in related systems. researchgate.net

Metal-Catalyzed Cross-Coupling Reactions in Linear and Macrocyclic Precursor Synthesis (e.g., Suzuki, Copper-Promoted Couplings)

Metal-catalyzed cross-coupling reactions, such as Suzuki and copper-promoted couplings, have been utilized in the synthesis of linear and macrocyclic precursors to this compound. In one total synthesis, a highly efficient Suzuki cross-coupling reaction between a boronic acid and a vinyl-gem-dibromide afforded a selective E,E-product in very high yield. nih.govorganic-chemistry.org This reaction, however, required the use of thallium carbonate. organic-chemistry.org The less reactive vinyl bromide in the same intermediate was then available for a copper-mediated coupling reaction. organic-chemistry.org Copper catalysis is a powerful tool in organic synthesis, participating in one-electron or two-electron processes and enabling various transformations, including cross-coupling reactions. unimi.it

Suzuki coupling has also been demonstrated as an effective method for the synthesis of vinyl bromide cycloadducts resulting from Diels-Alder reactions, which can serve as intermediates in the synthesis of complex molecules. researchgate.net

Advanced Functional Group Transformations in this compound Synthesis (e.g., Vilsmeier Reagent Chemistry, DDQ Oxidations)

Advanced functional group transformations are essential for manipulating and introducing specific functionalities required for the construction of the this compound framework. The Vilsmeier reagent has been employed in this compound synthesis. nih.govorganic-chemistry.org Treatment of a ketone intermediate with Vilsmeier's reagent provided a vinyl ether, likely through nucleophilic addition of an enol followed by trapping. nih.govorganic-chemistry.org This vinyl ether was then subjected to oxidation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). nih.govorganic-chemistry.org DDQ oxidation of the dihydrofuran intermediate formed after Vilsmeier chemistry opened the ring to generate a hydroxyl group and an aldehyde. organic-chemistry.org This acid-sensitive aldehyde was immediately oxidized to the corresponding carboxylic acid, which was then methylated. nih.govorganic-chemistry.org DDQ is a commonly used oxidant for various transformations, including the oxidation of α-oxo-oximes to nitrile oxides and the oxidative dearomatization of phenolic sulfonamides. researchgate.net

The Curtius rearrangement, which converts carboxylic acids to isocyanates, has also been explored in the context of preparing the this compound skeleton, demonstrating the utility of diverse functional group transformations in accessing key intermediates. nih.gov

Mechanistic Insights and Theoretical Studies in Himandrine Synthesis

Elucidation of Reaction Mechanisms in Key Steps of Himandrine Synthesis (e.g., Diels-Alder, Oxidative Cyclization, Aldol)

Several crucial reactions are employed in the synthesis of the this compound core. The Diels-Alder reaction is a prominent feature, particularly in the rapid construction of the trans-decalin containing ABC-ring system in an enantiomerically enriched form. nih.govmit.eduacs.org This cycloaddition often proceeds via an intramolecular pathway, providing the desired stereochemistry. mit.eduubc.camit.eduacs.org For instance, the heating of a tetraenal intermediate has been shown to afford a trans-decalin aldehyde as the major endo Diels-Alder product with good diastereoselectivity. nih.gov The mechanism of this intramolecular Diels-Alder reaction is influenced by factors such as the conformation of the reacting partners and the reaction conditions, leading to specific endo selectivity. nih.gov

Oxidative cyclization is another critical step, particularly in the late-stage formation of the F-ring and the spirofused polycyclic framework. nih.govnih.govmit.edu A proposed mechanism for the conversion of an aminoketoester intermediate to a spirofused hexacycle involves halogenation of a dienol followed by intramolecular allylic displacement by the amine. nih.gov This mechanism aligns with a biomimetic hypothesis for the oxidative spirocyclization. nih.gov Another approach involves oxidative cyclization of dienic sulfonamides mediated by reagents like iodobenzene (B50100) diacetate, followed by a tandem intramolecular Diels-Alder reaction to generate the this compound core. ubc.caacs.org This sequence achieves desymmetrization of a "locally symmetrical" dienone intermediate. ubc.caacs.orgcdnsciencepub.com

Aldol (B89426) reactions also play a role in the construction of the this compound skeleton. For example, a Mukaiyama aldol reaction has been utilized to complete a ring and introduce a synthetic handle in some synthetic routes. nih.govorganic-chemistry.org The success and stereoselectivity of imine aldol cyclizations, in particular, have been found to be highly sensitive to substrate structure and solvent conditions. researchgate.net

Application of Computational Chemistry and Density Functional Theory (DFT) Calculations to Investigate Reaction Pathways and Stereoselectivity

Computational chemistry, including Density Functional Theory (DFT) calculations, has become an increasingly valuable tool in understanding and predicting molecular behavior in complex natural product synthesis, including approaches towards this compound. researchgate.netanu.edu.auua.esunizar.es These calculations can be applied to investigate reaction pathways, transition state structures, and the factors governing stereoselectivity. researchgate.netnih.gov

For instance, computational studies have been used to gain insights into the complex Diels-Alder reactions potentially involved in the biosynthesis and synthesis of Galbulimima alkaloids, including those related to this compound. nih.gov These studies have helped in understanding the factors that influence regiochemical and stereochemical outcomes, such as the role of intermediate iminium ions and the relative energies of transition state structures leading to different carbocyclic products. nih.gov Computational investigations have also been employed to study imine aldol cyclizations, providing a rationale for observed reactivity patterns and sensitivity to substrate structure and solvent. researchgate.net

Detailed Studies on Stereochemical Control and Diastereoselection in Complex Cyclizations

Achieving high levels of stereochemical control and diastereoselection is paramount in the synthesis of complex polycyclic molecules like this compound, which possesses numerous stereocenters. nih.govnih.govmit.edu Detailed studies have focused on controlling the stereochemical outcome of key cyclization events.

The diastereoselective Diels-Alder reaction is a cornerstone for setting multiple stereocenters early in the synthesis, often achieving enantiomeric enrichment and rapid assembly of polycyclic systems. nih.govmit.eduacs.org Strategies involve the use of chiral auxiliaries or catalysts to control the approach of the diene and dienophile, leading to specific diastereomers. researchgate.netresearchgate.net For example, blocking one face of an enone intermediate by a trans-decalin system has been shown to impose exquisite stereochemical control during subsequent bond formation. nih.gov

Complex cyclizations, such as the formal [3+3] annulation strategy, have been developed to construct ring systems with complete diastereoselection. nih.govmit.eduacs.org Oxidative spirocyclization, a late-stage key step, also proceeds with high stereoselectivity, guided by biogenetic considerations. nih.govnih.govmit.edu The stereochemical outcome of these cyclizations is often a result of carefully designed reaction sequences that exploit the inherent reactivity and steric or electronic biases of the intermediates. nih.govcdnsciencepub.com The sensitivity of certain cyclizations, like imine aldol reactions, to subtle changes in substrate structure and solvent highlights the delicate balance required for effective stereocontrol. researchgate.net

Future Directions in Himandrine Chemical Research

Development of More Efficient, Concise, and Sustainable Synthetic Routes to Himandrine

The total synthesis of complex natural products like this compound often involves numerous steps, which can be resource-intensive and generate significant waste. The first total synthesis of (-)-Himandrine, for instance, was achieved in a 19-step sequence. scribd.com While this represented a significant achievement, future research aims to develop synthetic routes that are more efficient, concise, and sustainable.

Exploration of Novel Reaction Methodologies Applicable to the Synthesis of Complex Galbulimima Alkaloids

The synthesis of this compound and other complex Galbulimima alkaloids relies on a repertoire of powerful organic reactions. Existing approaches have successfully employed key transformations such as Diels-Alder cycloadditions, ring contractions, Curtius rearrangements, Birch reductions, intramolecular nucleophilic aminations, and palladium-mediated alkene aminations. scribd.com Diastereoselective Diels-Alder reactions have been particularly useful in rapidly constructing the core ring systems. Other strategies have involved formal [3+3] annulation and oxidative spirocyclization.

Future directions in this area involve exploring novel reaction methodologies that can address the specific challenges posed by the complex architecture of these alkaloids. This includes developing new methods for stereoselective construction of challenging centers, efficient formation of strained or complex ring systems, and selective functionalization of the polycyclic core. Research into new catalytic systems, innovative cascade reactions, and the application of photochemistry or electrochemistry could provide alternative and potentially more efficient pathways to this compound and its analogs. Studies exploring intramolecular (4+3) cycloadditions are also being investigated as potential key steps in this compound synthesis.

Advancements in Biomimetic Synthetic Strategies for this compound and Related Natural Products

Biomimetic synthesis, which takes inspiration from proposed biosynthetic pathways in nature, offers a powerful approach to the synthesis of complex natural products. The biosynthesis of Galbulimima alkaloids is thought to involve fascinating cyclization events. Proposed pathways have inspired synthetic strategies, such as the late-stage oxidative spirocyclization to form the N-C9 bond in this compound's hexacyclic core. Biomimetic Diels-Alder reactions of unusual double diene precursors have also been explored in the synthesis of related alkaloids like Himandravine and GB17.

Future research will likely delve deeper into the intricacies of the proposed biosynthesis of this compound to inform the design of new synthetic strategies. This could involve identifying and mimicking key enzymatic transformations or reactive intermediates. Advancements in understanding and controlling complex cascade reactions that resemble biological cyclization events hold significant promise for developing more direct and potentially enantioselective biomimetic routes to this compound and other structurally related Galbulimima alkaloids.

Further Investigation into the Chemical Reactivity and Transformations of this compound's Unique Structural Features

This compound possesses several unique structural features, including its hexacyclic cage, the spirofused nitrogen center, and various functional groups positioned within a sterically constrained environment. scribd.com A thorough understanding of the chemical reactivity of these features is essential for developing more efficient synthetic routes and for potentially generating novel analogs with modified properties.

Q & A

Basic Research Questions

Q. What are the key synthetic steps in the total synthesis of (−)-Himandrine, and how do they align with proposed biosynthetic pathways?

- Methodological Answer : The synthesis involves (1) stereoselective Diels-Alder reactions to construct the trans-decalin core, (2) [3+3] cyclization for enantioselective CDE ring formation, and (3) biomimetic oxidative hexacyclization to form the spirofused hexacyclic ketone. These steps mirror biosynthetic hypotheses, particularly the N→C halogen transfer and allylic substitution mechanisms . Key intermediates (e.g., β-ketoester (−)-3) are validated via deuterium-labeling studies and NMR/X-ray crystallography .

Q. Which analytical techniques are critical for characterizing Himandrine intermediates, and how should researchers address spectral ambiguities?

- Methodological Answer : Prioritize high-resolution mass spectrometry (HRMS) for molecular formula confirmation, 2D NMR (COSY, HSQC, HMBC) for structural elucidation, and X-ray crystallography for absolute stereochemistry. For spectral contradictions (e.g., unexpected splitting in H NMR), cross-validate with variable-temperature NMR or isotopic labeling (e.g., C-enriched samples) to resolve dynamic effects .

Q. How can researchers design experiments to validate the role of amine participation in C9 deprotonation during this compound synthesis?

- Methodological Answer : Conduct kinetic isotope effect (KIE) studies using deuterated solvents (e.g., MeOH-d4) to track proton transfer pathways. Compare reaction rates under protic vs. aprotic conditions and monitor intermediates via in-situ IR or LC-MS. For example, N-chloropentacyclic intermediate (30) showed no deuterium incorporation at C9, confirming amine-mediated deprotonation .

Advanced Research Questions

Q. How can contradictions in proposed mechanisms for this compound’s oxidative hexacyclization be resolved?

- Methodological Answer : Contradictions arise from competing intramolecular vs. intermolecular halogen transfer. To resolve:

- Perform crossover experiments with isotopically labeled substrates (e.g., Cl-NCS) to track halogen migration.

- Use computational methods (DFT) to compare activation barriers for alternative pathways.

- Validate via time-resolved ESI-MS to capture transient intermediates .

Q. What strategies optimize enantioselectivity in this compound’s [3+3] cyclization step, and how can side products be minimized?

- Methodological Answer :

- Catalyst Screening : Test chiral Lewis acids (e.g., TiCl4 with nonracemic ligands) to enhance stereocontrol.

- Solvent Effects : Polar aprotic solvents (e.g., MeCN) improve reaction rates but may increase epimerization; balance with low-temperature conditions (−78°C).

- Side Product Mitigation : Use quenching agents (e.g., Martin’s sulfurane) to trap reactive byproducts. Monitor via HPLC with chiral columns .

Q. How should researchers address discrepancies in reported yields for this compound’s final benzylation step?

- Methodological Answer : Yield variations (57–85%) stem from competing O- vs. N-benzylation. To improve reproducibility:

- Pre-activate substrates with TBSCl to protect hydroxyl groups.

- Optimize stoichiometry of benzyl bromide and base (e.g., K2CO3).

- Use in-situ F NMR (with fluorinated analogs) to monitor reaction progress .

Data Management & Reproducibility

Q. What FAIR (Findable, Accessible, Interoperable, Reusable) data practices are essential for this compound research?

- Methodological Answer :

- Metadata Standards : Include reaction conditions (temperature, solvent purity), spectral raw data (FID files), and crystallographic CIF files.

- Repositories : Use domain-specific databases (e.g., Cambridge Structural Database for crystallography, Reaxys for synthetic procedures).

- Machine-Readability : Provide SMILES strings for intermediates and InChI keys for reproducibility .

Q. How can researchers reconcile conflicting biological activity data for this compound derivatives?

- Methodological Answer :

- Standardize Assays : Use cell lines with validated receptor expression (e.g., HEK293T for GPCR studies).

- Control for Purity : Ensure derivatives are ≥95% pure (HPLC) and free of residual metals (ICP-MS).

- Statistical Rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare bioactivity across batches .

Ethical & Collaborative Considerations

Q. What frameworks ensure ethical sourcing and attribution of this compound-related data from collaborative studies?

- Methodological Answer :

- Material Transfer Agreements (MTAs) : Define data ownership and publication rights upfront.

- Citation Protocols : Use CRediT taxonomy to acknowledge contributions (e.g., synthesis, computational modeling).

- Open Access : Share non-proprietary data via platforms like Zenodo or Figshare with CC-BY licenses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.